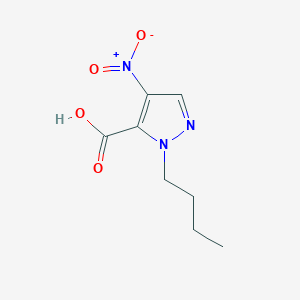![molecular formula C7H9F2N3O2 B2850094 Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate CAS No. 2247206-87-5](/img/structure/B2850094.png)
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aminoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the aminoacetate moiety. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents and catalysts. These methods aim to achieve high yields and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[[1-(trifluoromethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(chloromethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(bromomethyl)pyrazol-4-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O2/c1-14-6(13)3-10-5-2-11-12(4-5)7(8)9/h2,4,7,10H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWEXAAMPDCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
![1-methyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2850012.png)



![4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2850018.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2850025.png)

![5-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2850029.png)
![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2850032.png)
